molecular formula C13H15N3O2S2 B2844479 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one CAS No. 2320680-66-6

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one

Cat. No. B2844479
CAS RN: 2320680-66-6
M. Wt: 309.4
InChI Key: CSWIBEFPXIBYDY-UHFFFAOYSA-N
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Description

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Anti-arrhythmic Activity

A study conducted by Abdel‐Aziz, et al. (2009) focused on the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives. The reaction of specific precursors led to the formation of 1,3,4-thiadiazole derivatives, some of which showed significant anti-arrhythmic activity (Abdel‐Aziz, et al., 2009).

Antibacterial Agents

Research by Tamer and Qassir (2019) highlighted the synthesis of acetylenic derivatives of substituted 1,3,4-thiadiazole as antibacterial agents. This study demonstrated the potential of these derivatives in serving as a framework for developing new antibacterial drugs (Tamer & Qassir, 2019).

Antimicrobial and Enzyme Inhibition

Another study by Başoğlu, et al. (2013), explored the microwave-assisted synthesis of hybrid molecules containing different cores like 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, and investigated their biological activities. The compounds exhibited antimicrobial, antiurease, and antilipase activities, showcasing the versatility of these derivatives in targeting various biological pathways (Başoğlu, et al., 2013).

Corrosion Inhibition

Kaya, et al. (2016), conducted a study using density functional theory (DFT) calculations and molecular dynamics simulations to predict the corrosion inhibition performances of thiadiazole derivatives against the corrosion of iron. This research highlights the application of such derivatives in materials science, specifically in the protection of metals against corrosion (Kaya, et al., 2016).

Organic Photovoltaics

Research into the synthesis of thiophene-based π-conjugated polymers containing 1,3,4-oxadiazole or thiadiazole moieties by Higashihara, et al. (2012), revealed their application in organic photovoltaics. These polymers showed promising results in terms of their electronic properties and potential use in solar cells, illustrating the broad applicability of thiadiazole derivatives in renewable energy technologies (Higashihara, et al., 2012).

properties

IUPAC Name

1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S2/c17-12(7-10-3-6-19-8-10)16-4-1-11(2-5-16)18-13-15-14-9-20-13/h3,6,8-9,11H,1-2,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWIBEFPXIBYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one

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